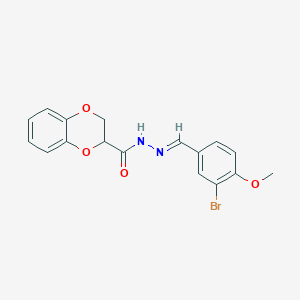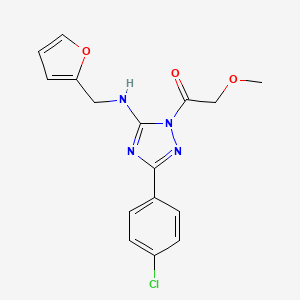
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a triazole derivative and has been synthesized using various methods. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, it is believed that the compound exerts its effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine have been extensively studied. The compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. The compound has also been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory conditions such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine in laboratory experiments is its potential as an anti-cancer agent. The compound has been shown to have anti-cancer effects in various cancer cell lines, which makes it a potential candidate for further research in this area. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine. One of the most significant areas of research is in the development of this compound as an anti-cancer agent. Further studies are needed to understand the mechanism of action of this compound and to determine its potential as a treatment for various types of cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound, which will be important for its potential use in clinical trials.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine can be achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzyl chloride with 2-furfuraldehyde, followed by the reaction with N-methoxyacetyl-1,2,4-triazole-5-amine in the presence of a base. The product obtained is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(2-furylmethyl)-1-(methoxyacetyl)-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent, and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)-5-(furan-2-ylmethylamino)-1,2,4-triazol-1-yl]-2-methoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-10-14(22)21-16(18-9-13-3-2-8-24-13)19-15(20-21)11-4-6-12(17)7-5-11/h2-8H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKOCLLLHPAOAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-chlorophenyl)-5-{[(furan-2-yl)methyl]amino}-1H-1,2,4-triazol-1-yl]-2-methoxyethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

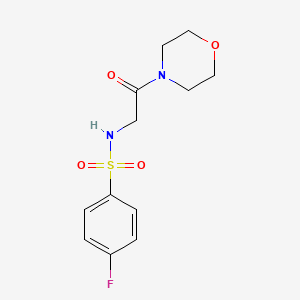

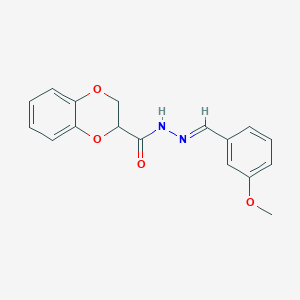
![2-[4-(2-methyl-3-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5704034.png)

![N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}propanamide](/img/structure/B5704040.png)
![4-methyl-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5704054.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5704061.png)
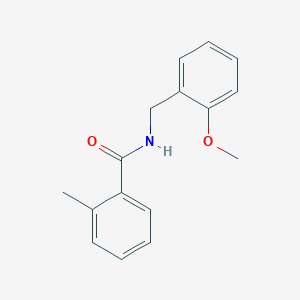
![5-chloro-N-{[(2-fluorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5704072.png)
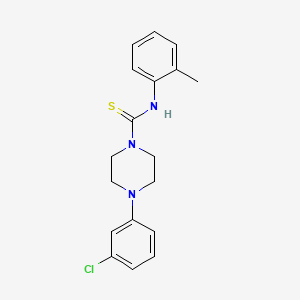

![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
